
5-Methylpyrazine-2-carbonyl chloride
Overview
Description
5-Methylpyrazine-2-carbonyl chloride is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is particularly significant due to its reactivity and utility in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Methylpyrazine-2-carbonyl chloride typically involves the chlorination of 5-Methylpyrazine-2-carboxylic acid. The process can be summarized as follows:
Oxidation of 2,5-Dimethylpyrazine: This step involves the oxidation of 2,5-dimethylpyrazine using air in the presence of a catalyst such as gamma-Al2O3 and metallic oxides of Mn, V, Ti, and Sr at temperatures between 150-350°C.
Formation of 5-Methylpyrazine-2-carboxylic Acid: The oxidation product is then treated with hydrochloric acid to form 5-Methylpyrazine-2-carboxylic acid.
Chlorination: Finally, the carboxylic acid is reacted with thionyl chloride (SOCl2) under reflux conditions to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and efficient catalysts ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrazine-2-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It readily participates in nucleophilic substitution reactions due to the presence of the reactive carbonyl chloride group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Pharmaceutical Applications
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Synthesis of Pharmaceutical Intermediates :
- 5-Methylpyrazine-2-carbonyl chloride is utilized in the synthesis of 5-methylpyrazine-2-carboxylic acid, which is an important intermediate for hypoglycemic agents such as glipizide and lipid-lowering drugs like olbetam . These medications are critical in managing diabetes and hyperlipidemia, highlighting the compound's role in improving metabolic health.
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Biocatalytic Processes :
- Recent studies have demonstrated the use of biocatalytic processes to produce 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine using engineered E. coli strains. This method enhances efficiency and yield, further emphasizing the importance of this compound as a precursor in pharmaceutical applications .
- Chemical Transformations :
Agrochemical Applications
- Pesticide Development :
- The structural properties of this compound allow it to be explored as a precursor for developing new agrochemicals, including pesticides and herbicides. Its derivatives may possess insecticidal or fungicidal properties, contributing to agricultural productivity.
Chemical Synthesis Applications
-
Building Block for Organic Synthesis :
- The compound serves as a key building block in organic synthesis, facilitating the construction of complex molecules through various coupling reactions. Its reactivity makes it suitable for forming amides, esters, and other functional groups essential in synthetic organic chemistry.
- Preparation of Derivatives :
Case Studies
Mechanism of Action
The mechanism of action of 5-Methylpyrazine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to form amides, esters, and thioesters .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrazine-2-carboxylic Acid: The precursor to 5-Methylpyrazine-2-carbonyl chloride, used in similar synthetic applications.
2,5-Dimethylpyrazine: Another pyrazine derivative with different reactivity and applications.
Phenazine: A related heterocyclic compound with distinct biological activities.
Uniqueness
This compound is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of complex molecules and materials .
Biological Activity
5-Methylpyrazine-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Overview
- Chemical Name : this compound
- CAS Number : 50886-34-5
- Molecular Formula : C₆H₅ClN₂O
- Molecular Weight : 156.57 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activity or receptor binding, leading to significant biological effects such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells through apoptosis induction.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for further development in treating infectious diseases .
Anticancer Properties
Studies have highlighted the anticancer potential of compounds derived from this compound. For instance, derivatives have been shown to inhibit cell proliferation in several cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
Research on the antimicrobial properties of 5-Methylpyrazine derivatives indicates effectiveness against bacteria and fungi. The compound's structure allows it to penetrate microbial membranes, leading to cell death. Notable findings include:
- Urease Inhibition : Some derivatives were evaluated for urease inhibition, showcasing significant activity that could be leveraged for treating infections caused by urease-producing bacteria .
- Antioxidant Activity : Certain derivatives also demonstrated antioxidant properties, which could contribute to their overall therapeutic efficacy .
Table 1: Summary of Biological Activities
Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives from 5-Methylpyrazine-2-carboxylic acid, assessing their biological activities including antimicrobial and anticancer effects. The synthesized compounds displayed varied levels of activity, indicating structural modifications could enhance efficacy .
- Mechanistic Insights : Investigations into the mechanism revealed that some derivatives act by binding to specific enzymes or receptors, effectively altering their function and leading to decreased cellular viability in cancer models.
- Comparative Studies : Comparative analyses with known antimicrobial agents showed that certain derivatives possess similar or enhanced activity against resistant strains of bacteria, suggesting a promising avenue for drug development .
Q & A
Q. Basic: What are the primary synthetic routes to 5-methylpyrazine-2-carbonyl chloride?
This compound is typically synthesized via chlorination of its carboxylic acid precursor, 5-methylpyrazine-2-carboxylic acid (MPCA). MPCA can be prepared through:
- Chlorination of 2,5-dimethylpyrazine using N-chlorosuccinimide (NCS) under controlled conditions, followed by oxidation and hydrolysis to yield MPCA .
- Biocatalytic methods employing Pseudomonas putida to oxidize 2,5-dimethylpyrazine, offering a greener alternative .
The acid is then converted to the acyl chloride using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), with POCl₃ often preferred for higher yields and purity .
Q. Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?
Key parameters include:
- Temperature control : Cyclization reactions involving POCl₃ require precise heating (e.g., 120°C for 8–12 hours) to avoid over-chlorination .
- Solvent selection : Anhydrous solvents (e.g., dichloromethane) reduce hydrolysis of the acyl chloride.
- Catalytic additives : Trace amounts of dimethylformamide (DMF) can accelerate chlorination .
Monitoring via TLC or HPLC is critical to track reaction progress and terminate before side reactions dominate .
Q. Basic: What spectroscopic techniques are used to confirm the structure of this compound?
- IR spectroscopy : A strong C=O stretch near 1750–1800 cm⁻¹ confirms the acyl chloride group .
- ¹H/¹³C NMR : Pyrazine ring protons appear as singlet(s) near δ 8.5–9.0 ppm, while the methyl group resonates at δ 2.5–2.7 ppm .
- Mass spectrometry : Molecular ion peaks at m/z 156.5 (C₆H₅ClN₂O) with fragmentation patterns matching pyrazine derivatives .
Q. Advanced: How does the compound’s reactivity influence its use in metal-organic frameworks (MOFs)?
The acyl chloride reacts with lanthanide nitrates (e.g., Eu³⁺) and cyanometallates (e.g., K₄[W(CN)₈]) to form MOFs with open-channel structures. The electron-withdrawing pyrazine ring enhances ligand-metal coordination, enabling applications in catalysis or gas storage. Optimizing stoichiometry and solvent polarity (e.g., DMF/water mixtures) is critical for crystallinity .
Q. Basic: What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃) .
- Storage : Keep anhydrous at –20°C in sealed amber vials to prevent hydrolysis .
Q. Advanced: How do biocatalytic and traditional synthesis routes compare in scalability and yield?
- Biocatalytic routes (e.g., using Pseudomonas putida) offer ~60–70% yields with minimal hazardous waste but require longer fermentation times (~72 hours) .
- Chemical synthesis achieves >85% yields in <24 hours but generates chlorinated byproducts needing rigorous purification .
Hybrid approaches (e.g., enzymatic oxidation followed by chemical chlorination) may balance efficiency and sustainability .
Q. Basic: How is the compound purified after synthesis?
- Liquid-liquid extraction : Use ethyl acetate/water to separate acyl chloride from unreacted acid.
- Distillation : Remove excess POCl₃ under reduced pressure .
- Recrystallization : Hexane/ethyl acetate mixtures improve purity .
Q. Advanced: What strategies resolve contradictions in reported reaction yields?
Discrepancies often arise from:
- Impurity profiles : Side reactions (e.g., ring chlorination) vary with reagent purity. Characterize intermediates via HPLC-MS .
- Moisture sensitivity : Trace water hydrolyzes acyl chloride, reducing yields. Ensure absolute anhydrous conditions using molecular sieves .
Q. Basic: What are its primary applications in pharmaceutical research?
- Hypoglycemic agents : MPCA derivatives (e.g., Glipizide analogs) are explored for diabetes treatment .
- Antimicrobials : Pyrazine-based scaffolds show activity against resistant pathogens .
Q. Advanced: How is pertraction used to isolate this compound?
Pertraction involves layered bulk liquid membranes (e.g., organic/aqueous/organic phases) to separate the acyl chloride from reaction mixtures. Optimize pH (neutral aqueous phase) and solvent polarity (e.g., toluene as the organic phase) to maximize recovery (>90%) .
Properties
IUPAC Name |
5-methylpyrazine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFGMBPQPQLNJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570137 | |
Record name | 5-Methylpyrazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50886-34-5 | |
Record name | 5-Methylpyrazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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